![molecular formula C15H16ClNO3S B4142738 3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4142738.png)
3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Overview
Description
3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and 1-phenylethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The 3-chloro-4-methoxybenzenesulfonyl chloride is added to a solution of 1-phenylethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-azido-4-methoxy-N-(1-phenylethyl)benzenesulfonamide or 3-thiocyanato-4-methoxy-N-(1-phenylethyl)benzenesulfonamide.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: Corresponding sulfonic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzenesulfonamide
- 4-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 3-chloro-N-(1-phenylethyl)benzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both a chloro and a methoxy group on the benzene ring, along with the sulfonamide linkage to a phenylethyl group, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-15(20-2)14(16)10-13/h3-11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGSSHXMQRNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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